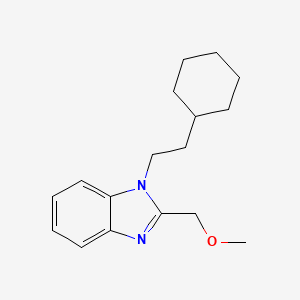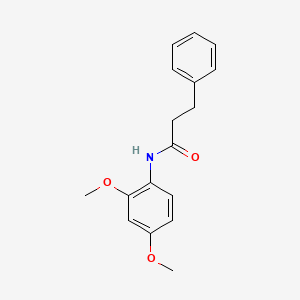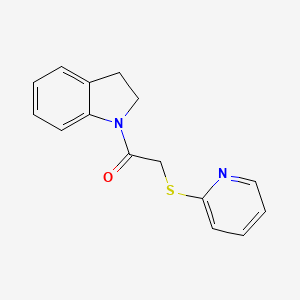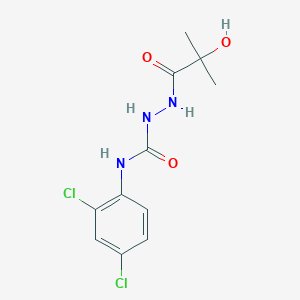![molecular formula C16H13BrN2O2 B5815263 3-[2-(3-bromophenoxy)ethyl]quinazolin-4-one](/img/structure/B5815263.png)
3-[2-(3-bromophenoxy)ethyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-bromophenoxy)ethyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-bromophenoxy)ethyl]quinazolin-4-one typically involves the reaction of 3-bromophenol with 2-chloroethylamine to form 2-(3-bromophenoxy)ethylamine. This intermediate is then reacted with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3-bromophenoxy)ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA
Reduction: Sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazolinone derivatives
Substitution: Substituted quinazolinone derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-[2-(3-bromophenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factor production . In cancer research, it may exert its effects by inhibiting key enzymes or receptors involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 2-phenyl-3-substituted quinazolines
- 2-methyl-3-substituted quinazolines
Uniqueness
3-[2-(3-bromophenoxy)ethyl]quinazolin-4-one is unique due to its specific structural features, such as the presence of the 3-bromophenoxy group, which imparts distinct chemical and biological properties. This compound has shown promising results in inhibiting biofilm formation and reducing bacterial virulence without triggering resistance mechanisms, making it a valuable candidate for further research and development .
Propriétés
IUPAC Name |
3-[2-(3-bromophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-4-3-5-13(10-12)21-9-8-19-11-18-15-7-2-1-6-14(15)16(19)20/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVOLRQQMXWTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one](/img/structure/B5815182.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5815189.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B5815213.png)




![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)


![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
